

TNO155 in KRAS-Mutant Cancers: A Comparative Efficacy Guide

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Compound of Interest		
Compound Name:	TNO211	
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This guide provides a comparative analysis of the preclinical efficacy of TNO155, an allosteric inhibitor of SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2), in cancer models driven by KRAS G12C versus other KRAS mutations. TNO155 is a promising therapeutic agent, particularly in combination with targeted therapies, and understanding its efficacy profile across different KRAS variants is crucial for ongoing and future drug development efforts.

Executive Summary

TNO155, a selective SHP2 inhibitor, has demonstrated significant preclinical activity, primarily in combination with KRAS G12C inhibitors. The primary mechanism of this synergy lies in TNO155's ability to counteract the feedback activation of wild-type RAS isoforms and to shift the KRAS G12C protein into an inactive, GDP-bound state, thereby enhancing the efficacy of inhibitors that target this conformation.

While much of the research has focused on the KRAS G12C mutation, data from studies on the closely related allosteric SHP2 inhibitor, SHP099, provides valuable insights into the expected efficacy of TNO155 across a broader panel of KRAS mutations. These studies suggest that the sensitivity to SHP2 inhibition is not exclusive to KRAS G12C and can be observed in cell lines with other KRAS mutations, including G12A, G12D, G12V, G13D, and Q61K, particularly in three-dimensional (3D) culture models that more closely mimic the tumor microenvironment.



This guide synthesizes the available preclinical data to facilitate a comparative understanding of TNO155's potential across the heterogeneous landscape of KRAS-mutant cancers.

Data Presentation: Comparative Efficacy of SHP2 Inhibition

The following table summarizes the in vitro efficacy of the allosteric SHP2 inhibitor SHP099, a close analog of TNO155, across a panel of human cancer cell lines harboring various KRAS mutations. The data is presented as the half-maximal inhibitory concentration (IC50) in both 2D monolayer and 3D spheroid cell culture models. The increased sensitivity in 3D models for many cell lines highlights the importance of the tumor microenvironment in mediating the response to SHP2 inhibition.

Cell Line	Cancer Type	KRAS Mutation	SHP099 IC50 (µM) in 2D Culture	SHP099 IC50 (µM) in 3D Culture
NCI-H1573	Lung	G12A	10	2.006
KYSE-410	Esophageal	G12C	10	10
MIA PaCa-2	Pancreas	G12C	10	1.724
NCI-H358	Lung	G12C	10	1.233
NCI-H2122	Lung	G12C	>10	10
NCI-H23	Lung	G12C	10	5.957
KP-4	Pancreas	G12D	>10	0.867
SNU-601	Stomach	G12D	10	10
COR-L23	Lung	G12V	10	10
NCI-H441	Lung	G12V	10	2.964
NCI-H727	Lung	G12V	10	3.806
HCT116	Colon	G13D	>10	10
Calu-6	Lung	Q61K	>10	10



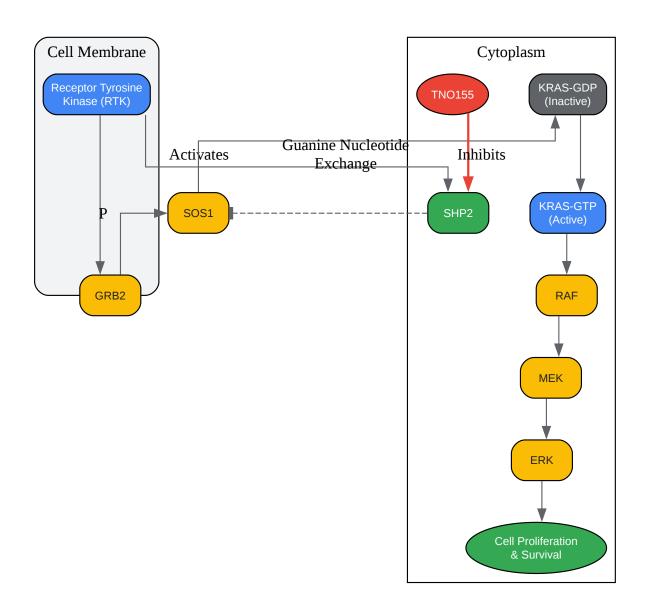
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Data sourced from Hao et al., Molecular Cancer Therapeutics, 2019.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental designs discussed, the following diagrams were generated using the Graphviz DOT language.







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